[2-(3-methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
2-(3-methylphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a 3-methylphenyl group and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 3-methylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidinylmethanone moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinylmethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, 2-(3-methylphenyl)quinolin-4-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenyl)quinolin-4-ylmethanone: shares similarities with other quinoline derivatives, such as quinoline-4-carboxylic acid and 2-phenylquinoline.
Pyrrolidine derivatives: like pyrrolidine-2,5-dione and pyrrolizines also exhibit structural similarities.
Uniqueness
What sets 2-(3-methylphenyl)quinolin-4-ylmethanone apart is its combination of a quinoline core with a pyrrolidinylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBDZBDMLXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357796 |
Source
|
Record name | ZINC00433167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-91-4 |
Source
|
Record name | ZINC00433167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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